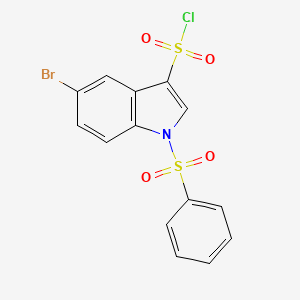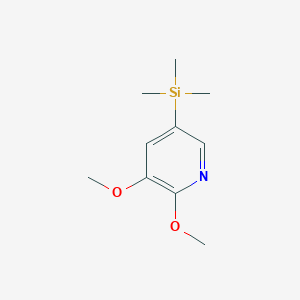
5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride
Overview
Description
5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride is a complex organic compound with the molecular formula C14H9BrClNO4S2 and a molecular weight of 434.71 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a bromine atom, a phenylsulfonyl group, and a sulfonyl chloride group attached to an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis , where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives.
Scientific Research Applications
5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in proteomics research for labeling and identifying protein interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(phenylsulfonyl)indole: Lacks the sulfonyl chloride group, making it less reactive.
1-(Phenylsulfonyl)indole-3-sulfonylchloride:
Uniqueness
5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromoindole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO4S2/c15-10-6-7-13-12(8-10)14(22(16,18)19)9-17(13)23(20,21)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCIUTYTMFGBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-4-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389964.png)
![2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide](/img/structure/B1389965.png)


![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)

![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389972.png)
![methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1389976.png)

![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)
![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/structure/B1389981.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389982.png)
![N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389984.png)
![3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1389986.png)
